molecular formula C9H12Br2S B13475172 4-Bromo-2-(2-(bromomethyl)butyl)thiophene

4-Bromo-2-(2-(bromomethyl)butyl)thiophene

Cat. No.: B13475172
M. Wt: 312.07 g/mol
InChI Key: PJPVNOLHZPWGBM-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(bromomethyl)butyl)thiophene is a brominated thiophene derivative characterized by a thiophene ring substituted with a bromine atom at the 4-position and a 2-(bromomethyl)butyl chain at the 2-position. This compound belongs to a class of organosulfur chemicals with applications in organic synthesis, pharmaceuticals, and materials science. The presence of bromine enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate for constructing complex heterocyclic systems .

Key structural features:

  • Molecular formula: Likely C₉H₁₃Br₂S (inferred from substituents).
  • Reactivity: Bromine atoms act as leaving groups, enabling nucleophilic substitution or metal-catalyzed coupling.
  • Applications: Potential use in antimicrobial agents, optoelectronic materials, or ligands for catalysis .

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

4-bromo-2-[2-(bromomethyl)butyl]thiophene

InChI

InChI=1S/C9H12Br2S/c1-2-7(5-10)3-9-4-8(11)6-12-9/h4,6-7H,2-3,5H2,1H3

InChI Key

PJPVNOLHZPWGBM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CS1)Br)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of Thiophene Derivatives

Method Overview:
Direct bromination involves the electrophilic substitution of bromine onto the thiophene ring, typically at the 2-position, to produce 2-bromothiophene derivatives, which can then be further functionalized.

Procedure:

  • Reagents: Bromine (Br₂), catalytic Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).
  • Conditions: Reactions are generally conducted at ambient or slightly elevated temperatures, often in inert solvents like dichloromethane or chloroform.
  • Outcome: Selective bromination at the 2-position yields 2-bromothiophene, which serves as a precursor for subsequent functionalization steps.

Limitations:

  • Over-bromination can occur, leading to di- or polybrominated byproducts.
  • Reaction control is critical to prevent polybromination, especially in the presence of excess bromine.

Bromomethylation of Thiophene Derivatives

Method Overview:
Bromomethylation introduces a bromomethyl group (-CH₂Br) onto the thiophene ring, typically at the 2-position, providing a handle for further substitution.

Procedure:

  • Reagents: Formaldehyde or paraformaldehyde, hydrobromic acid (HBr), and a catalyst such as zinc bromide (ZnBr₂).
  • Conditions: Reactions are carried out under reflux in aqueous or alcoholic media, with controlled temperature to favor monobromomethylation.
  • Outcome: Formation of 2-(bromomethyl)thiophene derivatives.

Specifics for the Target Compound:

  • To synthesize 4-bromo-2-(2-(bromomethyl)butyl)thiophene , the bromomethylated thiophene can be further alkylated with a butyl chain bearing a terminal bromide, often via nucleophilic substitution or Grignard reactions.

Functionalization of the Bromomethyl Group and Alkylation

Method Overview:
The key step involves attaching the butyl chain with a terminal bromide to the bromomethylthiophene core.

Procedure:

  • Preparation of the Butyl Chain: Synthesize or procure 2-(bromomethyl)butyl derivatives, which can be prepared via bromination of butyl precursors or via nucleophilic substitution.
  • Coupling Reaction: Nucleophilic substitution of the bromomethyl group on the thiophene with the butyl derivative, often using a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
  • Alternative Approach: Use of Grignard reagents derived from the butyl bromide to attack the bromomethylthiophene, forming the desired compound.

Reaction Scheme:

Bromomethylthiophene + 2-(bromomethyl)butyl derivative → this compound

Bromination of the Alkyl Chain (Optional)

In some methods, the terminal methyl group of the butyl chain is further brominated to introduce the bromomethyl functionality, using N-bromosuccinimide (NBS) under radical conditions, to enhance reactivity for subsequent substitutions.

Summary of Key Reaction Parameters and Data

Step Reagents Solvents Temperature Yield Notes
Bromination of thiophene Br₂, FeBr₃ Dichloromethane RT High Control to prevent polybromination
Bromomethylation Formaldehyde, HBr, ZnBr₂ Aqueous or alcoholic Reflux Moderate to high Selectivity for 2-position
Alkylation with butyl derivative 2-(bromomethyl)butyl derivative, K₂CO₃ DMF 60-80°C Variable Nucleophilic substitution
Optional bromination of methyl NBS, AIBN Toluene or DMSO Reflux Moderate For further functionalization

Notes on Purification and Characterization

  • Purification: Crystallization from suitable solvents such as ethanol or ethyl acetate, or chromatography techniques.
  • Characterization: Confirmed via NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to verify the structure and purity.

Considerations and Optimization

  • Selectivity: Careful control of temperature and reagent equivalents minimizes polybromination.
  • Yield Improvement: Use of catalytic systems and optimized reaction times enhances yield and purity.
  • Safety: Bromination reactions involve hazardous reagents; proper handling and ventilation are essential.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(bromomethyl)butyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Scientific Research Applications

4-Bromo-2-(2-(bromomethyl)butyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(bromomethyl)butyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromo-2-(2-(bromomethyl)butyl)thiophene with structurally related brominated thiophenes:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-Bromo-2-(bromomethyl)thiophene C₅H₄Br₂S - 4-Br, 2-(BrCH₂) High reactivity in cross-coupling; used in polymer synthesis . [18]
4-Bromo-2-(chloromethyl)thiophene C₅H₄BrClS - 4-Br, 2-(ClCH₂) Lower reactivity than bromomethyl analogues; intermediate for pharmaceuticals . [5], [16]
2-(Bromomethyl)-5-aryl-thiophenes C₉H₇BrS (varies) - 2-(BrCH₂), 5-aryl Pd-catalyzed synthesis; tunable electronic properties for OLEDs . [3]
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS - Thiophene linked to bromophenylamide Antimycobacterial activity; pharmacological potential . [2]

Physical and Chemical Properties

Property This compound (Inferred) 4-Bromo-2-(bromomethyl)thiophene 4-Bromo-2-(chloromethyl)thiophene
Molecular Weight ~310.05 g/mol 255.97 g/mol 211.50 g/mol
Boiling Point Not reported (estimated >250°C) Not reported Not reported
Solubility Likely soluble in THF, DCM Soluble in DCM, ether Soluble in chloroform
Stability Sensitive to light and moisture Stable at -20°C Stable under inert atmosphere

Research Findings and Limitations

  • Biological Data Gap : While brominated thiophenes show antimicrobial activity, specific data for the target compound are absent. Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) is recommended .
  • Thermal Stability : Brominated thiophenes with long alkyl chains may decompose at high temperatures, limiting their use in high-temperature applications .

Biological Activity

4-Bromo-2-(2-(bromomethyl)butyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This compound is part of a broader class of thiophene derivatives known for their diverse pharmacological effects.

  • Molecular Formula : C₅H₄Br₂S
  • Molecular Weight : 255.96 g/mol
  • CAS Number : 79757-98-5
  • Structural Characteristics : The compound features a brominated thiophene ring, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in suppressing tumor necrosis factor-alpha (TNF-α) production and inhibiting hematologic cancer cell growth. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

The compound has been shown to exhibit significant anti-inflammatory properties by suppressing TNF-α production. TNF-α is a critical cytokine involved in systemic inflammation, and its overproduction is linked to several autoimmune diseases, including rheumatoid arthritis and Crohn's disease.

  • Cytokine Inhibition : The compound inhibits the signaling pathways leading to TNF-α production, thereby reducing inflammation.
  • Cellular Effects : It has demonstrated efficacy in reducing the proliferation of immune cells that contribute to inflammatory responses.

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly against hematologic malignancies.

Case Studies

  • Study on Hematologic Cancers : In vitro studies indicated that this compound can inhibit the growth of various hematologic cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.
  • Combination Therapies : When used in combination with established anticancer drugs, it enhances therapeutic efficacy, suggesting a synergistic effect.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Substituent PositionEffect on Activity
ParaModerate loss of potency
OrthoRetained potency
MetaSignificant loss of activity

The presence of bromine at specific positions on the thiophene ring affects the compound's interaction with biological targets, influencing its overall potency.

Safety and Toxicity

Preliminary toxicity studies suggest that while this compound exhibits potent biological activity, careful consideration must be given to dosage to minimize potential adverse effects.

Q & A

What are the primary synthetic strategies for 4-Bromo-2-(2-(bromomethyl)butyl)thiophene, and how do reaction parameters influence product purity?

  • Basic
    The synthesis involves bromination of a thiophene precursor followed by alkylation. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) with radical initiators like AIBN, ensuring selectivity . Alkylation with 2-(bromomethyl)butyl groups requires strong bases (e.g., NaH) to minimize elimination. Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control (0–25°C) are critical for yield optimization. Purification via column chromatography (hexane/ethyl acetate) isolates the target compound from di-brominated byproducts .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Basic
    Key methods include:
    • NMR Spectroscopy : 1^1H NMR identifies alkyl chain protons (δ 1.2–1.8 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm); 13^{13}C NMR confirms bromine-induced deshielding .
    • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for research) .
    • Mass Spectrometry : High-resolution ESI-MS detects molecular ion clusters (e.g., [M+H]+^+ at m/z 335.92 for C9_9H11_{11}Br2_2S) and bromine isotopic patterns .

How can researchers address regioselectivity challenges during bromination of thiophene derivatives like this compound?

  • Advanced
    Regioselectivity is controlled by:
    • Directing Groups : Electron-donating groups (e.g., methyl) at the 2-position direct bromination to the 4-position via resonance .
    • Catalytic Systems : FeCl3_3 polarizes the thiophene ring, favoring electrophilic attack at specific sites .
    • Isotopic Labeling : Competitive experiments with 82^{82}Br quantify pathway dominance, optimizing bromine stoichiometry .

What mechanistic insights explain solvent-dependent outcomes in cross-coupling reactions involving this compound?

  • Advanced
    Solvent polarity modulates reaction pathways:
    • Polar Aprotic Solvents (DMF) : Stabilize Pd(0) in Suzuki-Miyaura couplings, accelerating oxidative addition of C–Br bonds .
    • Non-Polar Solvents (Toluene) : Favor Stille couplings by stabilizing tin intermediates. In situ IR spectroscopy shows DMF reduces transmetallation ΔG^\ddagger by 15–20 kJ/mol compared to THF .

How should researchers design dose-response studies to resolve conflicting bioactivity reports for brominated thiophenes?

  • Advanced
    Standardized protocols include:
    • Multi-Assay Validation : Parallel testing with MTT, resazurin, and ATP-based assays controls for assay-specific artifacts .
    • Metabolic Screening : Pre-incubation with liver microsomes identifies inactive metabolites .
    • Structural Benchmarking : Compare activity against derivatives with known mechanisms (e.g., kinase inhibitors) to establish SAR .

What strategies optimize the electronic properties of this compound for organic semiconductors?

  • Advanced
    Key approaches:
    • Side-Chain Engineering : Electron-withdrawing groups (e.g., esters) on the butyl chain reduce π-π stacking distances, enhancing charge mobility .
    • Co-polymerization : Suzuki coupling with electron-deficient comonomers (e.g., diketopyrrolopyrrole) creates low-bandgap materials .
    • DFT Modeling : B3LYP/6-31G* calculations predict HOMO-LUMO shifts from bromine substitution, guiding material design .

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